![molecular formula C17H22N4O5 B1237771 4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2,6-bis(4-morpholinyl)-3-pyridinyl]amino]-4-oxo-2-butenoic acid is an aromatic amide.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial and Analgesic Properties : 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids exhibit antimicrobial and analgesic activities. These compounds, synthesized via interaction with morpholine, are colorless crystalline substances with varying solubility in different solvents (Koz’minykh, Belyaev, Koz’minykh, Makhmudov, & Odegova, 2004).
Synthesis Techniques
- Microwave-Assisted Synthesis : A study developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, using aldol-condensation of glyoxylic acid. This approach provides a range of desired products with good yields and is important for the synthesis of biologically active species and intermediates (Uguen et al., 2021).
Biological Applications
- Biocatalytic Cascade for Synthesis : A biocatalytic cascade was constructed for the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, an important precursor for herbicides. This study shows the potential of using bio-enzymatic methods for large-scale production of such compounds (Xu et al., 2020).
Chemical Properties and Reactions
- Fluorescent Protecting Group : A derivative of 6-amino-4-oxo-hexanoic acid, related to the family of 4-oxo-2-butenoic acids, has been developed for protection of hydroxyl groups in DNA sequencing. This highlights the compound's utility in biochemistry and molecular biology (Rasolonjatovo & Sarfati, 1998).
Derivative Synthesis
- Synthesis of Pyridine Dilactone : Research on synthesizing a pentacyclic pyridine dilactone using derivatives of 4-oxo-2-butenoic acid reveals their potential in creating complex chemical structures with potential pharmaceutical applications (Rajyalakshmi & Srinivasan, 1980).
Propriétés
Nom du produit |
4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid |
|---|---|
Formule moléculaire |
C17H22N4O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(E)-4-[(2,6-dimorpholin-4-ylpyridin-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H22N4O5/c22-15(3-4-16(23)24)18-13-1-2-14(20-5-9-25-10-6-20)19-17(13)21-7-11-26-12-8-21/h1-4H,5-12H2,(H,18,22)(H,23,24)/b4-3+ |
Clé InChI |
DWSNGRJYFBPVHN-ONEGZZNKSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=C(C=C2)NC(=O)/C=C/C(=O)O)N3CCOCC3 |
SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)C=CC(=O)O)N3CCOCC3 |
SMILES canonique |
C1COCCN1C2=NC(=C(C=C2)NC(=O)C=CC(=O)O)N3CCOCC3 |
Solubilité |
54.4 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)

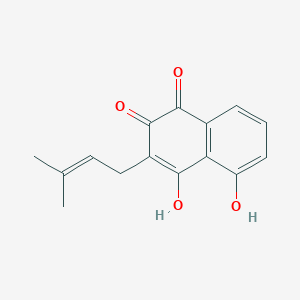


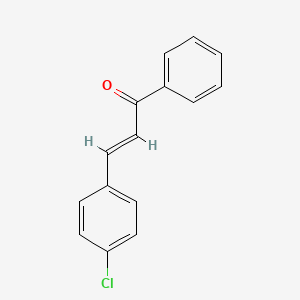
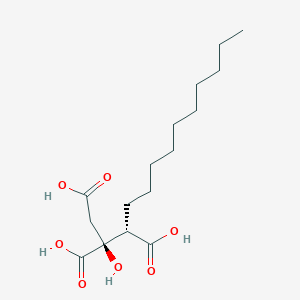
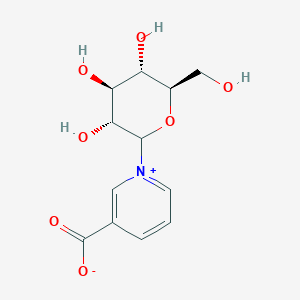
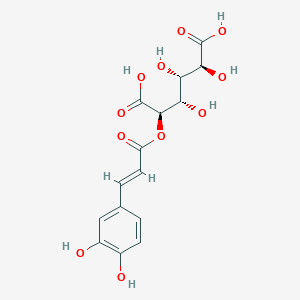
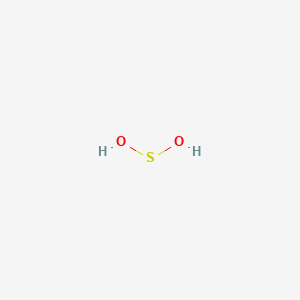
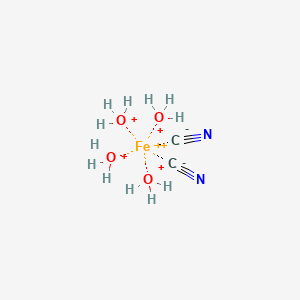
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)